molecular formula C15H12ClNO2 B239854 2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B239854
M. Wt: 273.71 g/mol
InChI Key: CPRJKZMNQLSRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound belonging to the isoindoline family. Isoindolines are important heterocyclic rings present in many synthetic compounds, natural products, and bioactive small molecules. These compounds display a wide array of biological activities and have proven to be important intermediates for the synthesis of new drugs with various applications .

Preparation Methods

The synthesis of 2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropylamine with phthalic anhydride under specific conditions to form the desired product. The reaction typically requires heating and the use of a solvent such as toluene or xylene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. Additionally, the compound may inhibit the aggregation of β-amyloid protein, indicating its potential use in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

2-(3-Chloropropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

2-(3-chloropropyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C15H12ClNO2/c16-8-3-9-17-14(18)11-6-1-4-10-5-2-7-12(13(10)11)15(17)19/h1-2,4-7H,3,8-9H2

InChI Key

CPRJKZMNQLSRAI-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCl

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCl

Origin of Product

United States

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